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molecular formula C15H15N3O2 B3169292 N-(4-(1H-imidazol-1-yl)butyl)phthalimide CAS No. 93668-30-5

N-(4-(1H-imidazol-1-yl)butyl)phthalimide

Cat. No. B3169292
M. Wt: 269.3 g/mol
InChI Key: VIODRJSCXPJIFX-UHFFFAOYSA-N
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Patent
US04568687

Procedure details

A mixture of 0.02 mole of potassium phthalimide, 0.01 mole of N-(4-bromobutyl)imidazole hydrobromide and 100 ml. of dimethyl formamide was gradually heated to 80° C. and held at this temperature for 3 hours. The solvent was removed in vacuo and the residue was purified by HPLC using ethyl acetate and a silica gel column.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Name
N-(4-bromobutyl)imidazole hydrobromide
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].Br.Br[CH2:15][CH2:16][CH2:17][CH2:18][N:19]1[CH:23]=[CH:22][N:21]=[CH:20]1>CN(C)C=O>[N:19]1([CH2:18][CH2:17][CH2:16][CH2:15][N:5]2[C:1](=[O:11])[C:2]3[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:4]2=[O:6])[CH:23]=[CH:22][N:21]=[CH:20]1 |f:0.1,2.3,^1:11|

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
N-(4-bromobutyl)imidazole hydrobromide
Quantity
0.01 mol
Type
reactant
Smiles
Br.BrCCCCN1C=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by HPLC

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
N1(C=NC=C1)CCCCN1C(C2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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